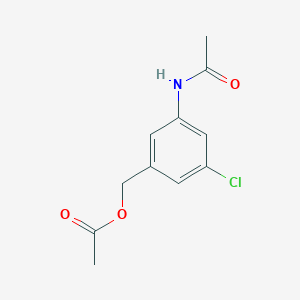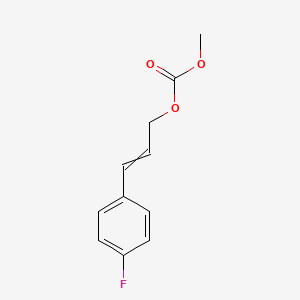
N~2~-Butylpyridine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-Butylpyridine-2,6-diamine is an organic compound with the molecular formula C9H15N3. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two amino groups at the 2 and 6 positions of the pyridine ring, as well as a butyl group attached to the nitrogen atom at the 2 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-Butylpyridine-2,6-diamine typically involves the reaction of pyridine derivatives with butylamine. One common method is the nucleophilic substitution reaction where 2,6-dichloropyridine reacts with butylamine under basic conditions to yield N2-Butylpyridine-2,6-diamine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the reaction.
Industrial Production Methods
Industrial production of N2-Butylpyridine-2,6-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-Butylpyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino groups in N2-Butylpyridine-2,6-diamine can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are performed in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of N2-Butylpyridine-2,6-diamine.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N~2~-Butylpyridine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions
Biology: Investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties. Research includes its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. Its derivatives are used in the formulation of various industrial products.
Wirkmechanismus
The mechanism of action of N2-Butylpyridine-2,6-diamine involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The butyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and cellular components. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diaminopyridine: Lacks the butyl group, making it less lipophilic compared to N2-Butylpyridine-2,6-diamine.
2,6-Dichloropyridine: Contains chlorine atoms instead of amino groups, resulting in different reactivity and applications.
2,6-Diamino-4-butylpyridine: Similar structure but with an additional butyl group at the 4 position, leading to different steric and electronic properties.
Uniqueness
N~2~-Butylpyridine-2,6-diamine is unique due to the presence of both amino groups and a butyl group, which confer distinct chemical and physical properties. The combination of these functional groups allows for versatile reactivity and a wide range of applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
184965-19-3 |
|---|---|
Molekularformel |
C9H15N3 |
Molekulargewicht |
165.24 g/mol |
IUPAC-Name |
6-N-butylpyridine-2,6-diamine |
InChI |
InChI=1S/C9H15N3/c1-2-3-7-11-9-6-4-5-8(10)12-9/h4-6H,2-3,7H2,1H3,(H3,10,11,12) |
InChI-Schlüssel |
OEUCXLDYSFNYGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=CC=CC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




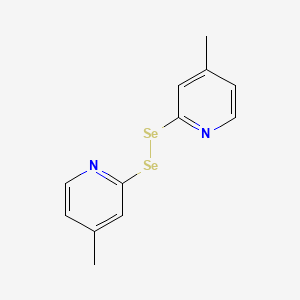
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14250406.png)
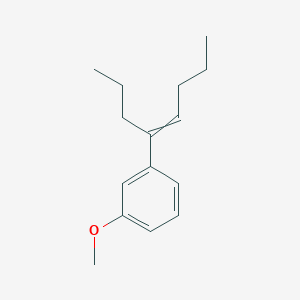

![4,7-Dimethylbicyclo[3.2.1]octan-6-one](/img/structure/B14250419.png)
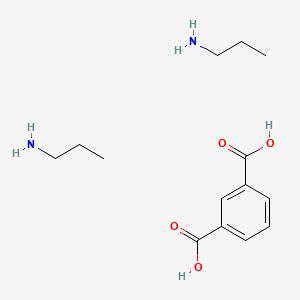
![(3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}hexanoic acid](/img/structure/B14250442.png)

![Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate](/img/structure/B14250447.png)
